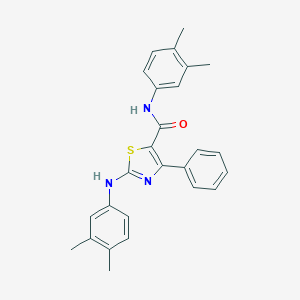![molecular formula C23H14ClN5S2 B382675 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine CAS No. 315697-24-6](/img/structure/B382675.png)
5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyltriazoloquinolinyl group, and a thienopyrimidine group. These groups could potentially give the compound various chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis process for this compound. However, it likely involves several steps, including the formation of the triazoloquinoline and thienopyrimidine rings, and the introduction of the chlorophenyl and methyl groups.Molecular Structure Analysis
The molecule’s structure is likely planar due to the presence of the aromatic rings. The electron-withdrawing chlorophenyl group could potentially influence the electronic distribution and reactivity of the molecule.Chemical Reactions Analysis
The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the chloro group might make the phenyl ring susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (such as solubility, melting point, boiling point) would depend on its specific structure and the nature of its functional groups.Safety And Hazards
Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its interactions with various biological targets and assess its potential as a pharmaceutical compound.
Please note that this is a general analysis based on the structural features of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
5-(4-chlorophenyl)-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5S2/c1-13-10-19-27-28-23(29(19)18-5-3-2-4-16(13)18)31-22-20-17(11-30-21(20)25-12-26-22)14-6-8-15(24)9-7-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMOFSRTAUHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=CS5)C6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382592.png)
![3-(3-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B382594.png)
![5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B382595.png)
![ethyl 4-(4-tert-butylphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382597.png)
![Quinazolino[2,3-a]phthalazin-8-one](/img/structure/B382599.png)
![Dimethyl 5-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}isophthalate](/img/structure/B382602.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382606.png)
![Ethyl 4-(4-isopropylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B382607.png)
![1-Benzoyl-3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}azepan-2-one](/img/structure/B382608.png)
![ethyl 2-{[{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}(oxo)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B382610.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B382612.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382613.png)
![Ethyl 4-(4-chlorophenyl)-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B382615.png)